molecular formula C7H10N2OS B1517771 1-Methyl-1-(thiophen-2-ylmethyl)urea CAS No. 1153872-31-1

1-Methyl-1-(thiophen-2-ylmethyl)urea

Cat. No. B1517771
CAS RN: 1153872-31-1
M. Wt: 170.23 g/mol
InChI Key: IHOCMTURXKLWLW-UHFFFAOYSA-N
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Description

1-Methyl-1-(thiophen-2-ylmethyl)urea is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 . It is used in scientific research and has diverse applications, including medicinal chemistry and organic synthesis.


Synthesis Analysis

The synthesis of thiophene derivatives, such as 1-Methyl-1-(thiophen-2-ylmethyl)urea, often involves heterocyclization of various substrates . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1-(thiophen-2-ylmethyl)urea consists of a thiophene ring attached to a urea group. The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

Thiophene derivatives, including 1-Methyl-1-(thiophen-2-ylmethyl)urea, are essential heterocyclic compounds that show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Methyl-1-(thiophen-2-ylmethyl)urea derivatives have been extensively studied for their potential in the development of new therapeutic agents. For instance, urea derivatives have shown promise as neuropeptide Y5 receptor antagonists, with modifications leading to compounds exhibiting potent in vitro activity. These findings highlight the compound's relevance in designing drugs targeting obesity and metabolic disorders (Fotsch et al., 2001). Similarly, urea and thiourea scaffolds have been utilized to create inhibitors for enzymes like acetylcholinesterase, showcasing their potential in addressing neurodegenerative diseases (Vidaluc et al., 1995).

Plant Biology and Agriculture

In the realm of plant biology, urea derivatives have been identified as cytokinin-like compounds that regulate cell division and differentiation, offering avenues for enhancing agricultural productivity and plant morphogenesis. Compounds such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have demonstrated significant cytokinin-like activity, which surpasses that of traditional adenine cytokinins. This property is particularly beneficial for in vitro plant studies and improving crop yields (Ricci & Bertoletti, 2009).

Materials Science and Engineering

The interaction of 1-Methyl-1-(thiophen-2-ylmethyl)urea derivatives with various anions has led to insights into material properties and applications. For example, the study of urea-fluoride interactions has revealed mechanisms of proton transfer, which are critical in the design of materials for chemical sensing and separation processes (Boiocchi et al., 2004). Additionally, the exploration of urea derivatives in forming hydrogels has opened avenues for creating responsive materials with applications ranging from drug delivery systems to environmental sensing (Lloyd & Steed, 2011).

properties

IUPAC Name

1-methyl-1-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-9(7(8)10)5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOCMTURXKLWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-(thiophen-2-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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